10,10-Dichloro-N-(2-pyridinyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide
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Overview
Description
10,10-Dichloro-N-(2-pyridinyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide is a complex organic compound with the molecular formula C16H18Cl2N2O. This compound features a tricyclic decane structure with two chlorine atoms and a pyridinyl group attached, making it a unique and interesting subject for chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-Dichloro-N-(2-pyridinyl)tricyclo[7100~4,6~]decane-5-carboxamide typically involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
10,10-Dichloro-N-(2-pyridinyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the tricyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like amines or ethers .
Scientific Research Applications
10,10-Dichloro-N-(2-pyridinyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide has various applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: Its stability and reactivity make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10,10-Dichloro-N-(2-pyridinyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 10,10-Dichloro-N-(4-chlorophenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide
- 10,10-Dichloro-N-(3,5-dimethylphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide
Uniqueness
Compared to similar compounds, 10,10-Dichloro-N-(2-pyridinyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide stands out due to its pyridinyl group, which imparts unique chemical and biological properties. This structural difference can influence the compound’s reactivity, stability, and interactions with biological targets .
Properties
Molecular Formula |
C16H18Cl2N2O |
---|---|
Molecular Weight |
325.2 g/mol |
IUPAC Name |
10,10-dichloro-N-pyridin-2-yltricyclo[7.1.0.04,6]decane-5-carboxamide |
InChI |
InChI=1S/C16H18Cl2N2O/c17-16(18)11-6-4-9-10(5-7-12(11)16)14(9)15(21)20-13-3-1-2-8-19-13/h1-3,8-12,14H,4-7H2,(H,19,20,21) |
InChI Key |
ASFHTUNFFKMFSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C2(Cl)Cl)CCC3C1C3C(=O)NC4=CC=CC=N4 |
Origin of Product |
United States |
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